Product packaging for 1,1,1-Trichloro-2-nitroethane(Cat. No.:CAS No. 64326-81-4)

1,1,1-Trichloro-2-nitroethane

Cat. No.: B8506083
CAS No.: 64326-81-4
M. Wt: 178.40 g/mol
InChI Key: SBFICQFUERLNDG-UHFFFAOYSA-N
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Description

1,1,1-Trichloro-2-nitroethane is a polyhalogenated nitroalkane with the chemical formula C₂H₂Cl₃NO₂. nih.govclearsynth.com Structurally, it features an ethane (B1197151) backbone where one carbon atom is bonded to three chlorine atoms (a trichloromethyl group) and the adjacent carbon atom is bonded to a nitro group (-NO₂). nih.gov Due to the strong electron-withdrawing nature of both the trichloromethyl and nitro groups, the compound exhibits unique chemical reactivity. lkouniv.ac.in

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValueSource
IUPAC Name This compound nih.gov
CAS Number 64326-81-4 nih.govguidechem.com
Molecular Formula C₂H₂Cl₃NO₂ nih.govclearsynth.comguidechem.com
Molecular Weight 178.40 g/mol nih.govclearsynth.comguidechem.com
Canonical SMILES C(C(Cl)(Cl)Cl)N+[O-] nih.govguidechem.com
InChIKey SBFICQFUERLNDG-UHFFFAOYSA-N nih.govguidechem.com
Topological Polar Surface Area 45.8 Ų nih.gov
Heavy Atom Count 8 guidechem.com
Complexity 92.4 nih.gov
Covalently-Bonded Unit Count 1 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2Cl3NO2 B8506083 1,1,1-Trichloro-2-nitroethane CAS No. 64326-81-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64326-81-4

Molecular Formula

C2H2Cl3NO2

Molecular Weight

178.40 g/mol

IUPAC Name

1,1,1-trichloro-2-nitroethane

InChI

InChI=1S/C2H2Cl3NO2/c3-2(4,5)1-6(7)8/h1H2

InChI Key

SBFICQFUERLNDG-UHFFFAOYSA-N

Canonical SMILES

C(C(Cl)(Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 1,1,1 Trichloro 2 Nitroethane

Direct Halogenation and Nitration Approaches

Direct halogenation and nitration of an alkene involves the addition of both a halogen and a nitro group across the double bond. The specific application of these methods to 1,1-dihalogenoethylene precursors for the synthesis of 1,1,1-trichloro-2-nitroethane is not well-documented.

The synthesis of this compound would likely start from a 1,1-dihaloethylene, such as 1,1-dichloroethylene. The reaction would involve the addition of a chlorine atom and a nitro group across the double bond.

A combination of nitric acid and a hydrogen halide, such as hydrogen chloride, can be a source of electrophilic nitronium ions (NO₂⁺) and halide ions (Cl⁻). In theory, the reaction with an alkene would proceed via electrophilic addition. The nitronium ion would attack the electron-rich double bond of 1,1-dichloroethylene, leading to a carbocation intermediate. This carbocation would then be attacked by the chloride ion. However, specific reaction conditions, yields, and selectivity for the synthesis of this compound using this system are not described in the available literature.

Dinitrogen tetroxide (N₂O₄) in the presence of a halogen like chlorine (Cl₂) can also be used for the simultaneous nitration and halogenation of alkenes. This reaction often proceeds through a free-radical mechanism. N₂O₄ can dissociate into nitrogen dioxide (NO₂) radicals, which can add to the double bond of 1,1-dichloroethylene. The resulting radical intermediate could then react with a chlorine atom. Again, specific protocols and outcomes for the synthesis of this compound using this method are not detailed in the reviewed scientific literature.

The mechanism of a mixed addition of a nitro group and a halogen to an unsymmetrical alkene like 1,1-dichloroethylene would depend on the reaction conditions.

Electrophilic Addition: In the presence of strong acids, the reaction would likely follow an electrophilic addition pathway. The electrophile (e.g., NO₂⁺) would add to the carbon atom bearing the most hydrogens (the CH₂ group) to form a more stable carbocation on the carbon already bearing the two chlorine atoms. Subsequent attack by a chloride ion would lead to the desired product.

Free-Radical Addition: Under conditions that favor radical formation (e.g., high temperatures, UV light, or radical initiators), the reaction would proceed via a free-radical chain mechanism. A nitro radical (NO₂) would add to the double bond, and the resulting carbon-centered radical would then abstract a chlorine atom from a chlorine molecule.

Detailed mechanistic studies specifically for the synthesis of this compound from 1,1-dichloroethylene are not available in the reviewed literature.

Synthesis from 1,1-Dihalogenoethylene Precursors

Alternative Synthetic Pathways

Information regarding alternative synthetic pathways for this compound is scarce in the public domain. General methods for the synthesis of nitro-halo-alkanes could potentially be adapted, but specific examples for this compound are not provided in the searched literature.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Without established synthetic protocols, there is no available information on the optimization of reaction conditions to improve the yield and selectivity for the synthesis of this compound. In general, for mixed addition reactions, factors such as temperature, solvent, concentration of reactants, and the presence of catalysts would be crucial parameters to optimize in order to favor the formation of the desired product over potential side-products. However, no such optimization studies for this specific compound have been found.

Chemical Reactivity and Mechanistic Investigations of 1,1,1 Trichloro 2 Nitroethane

Electrophilic and Nucleophilic Character of the Compound

The reactivity of 1,1,1-trichloro-2-nitroethane is characterized by a dual nature, enabling it to act as a precursor to both electrophilic and nucleophilic species.

Electrophilic Character : The strong inductive effect of the three chlorine atoms in the trichloromethyl group and the potent electron-withdrawing nature of the nitro group create significant partial positive charges on both carbon atoms (C1 and C2). This electron deficiency makes the carbon skeleton susceptible to attack by nucleophiles (electron-rich species). Molecules with electron-deficient centers are known as electrophiles, as they "seek" electrons to form new covalent bonds. semanticscholar.org The presence of multiple electron-withdrawing groups enhances this electrophilicity. pressbooks.pub

Nucleophilic Character via Deprotonation : Despite the electrophilic nature of its carbon backbone, this compound can generate a potent nucleophile. The hydrogen atoms on the carbon adjacent to the nitro group (the α-carbon) are significantly acidic. pressbooks.pubchadsprep.com This increased acidity is due to the stabilization of the resulting conjugate base, a carbanion known as a nitronate ion. libretexts.orglibretexts.org The negative charge of the nitronate is delocalized through resonance onto the electronegative oxygen atoms of the nitro group, which greatly stabilizes the anion. pressbooks.pubuomustansiriyah.edu.iq In the presence of a base, this compound can be deprotonated to form this stabilized nitronate ion, which can then act as a strong carbon nucleophile in subsequent reactions. uomustansiriyah.edu.iq

Reaction Pathways Involving the Nitro Group

The nitro group is a versatile functional group that can direct a variety of chemical transformations, from elimination reactions to reductions.

This compound serves as a precursor for the synthesis of substituted nitroethylene derivatives. These reactions typically proceed through an elimination mechanism where elements of hydrogen and chlorine are removed to form a carbon-carbon double bond. For instance, the compound is used in a process for preparing N-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine, a compound known as Ranitidine. rsc.org In this synthesis, this compound is reacted with a diamine in a solvent such as tetrahydrofuran. rsc.org The reaction involves the initial substitution of one or more chlorine atoms by the nucleophilic amine, followed by the elimination of HCl, facilitated by the acidic α-hydrogen, to generate the nitroethene (nitroethylene) core structure. Nitroethylene itself is a valuable intermediate in organic synthesis, often prepared by the dehydration of 2-nitroethanol. tandfonline.comresearchgate.net

While direct conversion is not commonly documented, a plausible and chemically sound pathway for transforming this compound into α,β-unsaturated amines involves a two-step sequence: reduction of the nitro group followed by dehydrochlorination.

Reduction of the Nitro Group: The first step is the reduction of the nitro group to a primary amine. The reduction of aliphatic nitro compounds to amines is a well-established transformation that can be achieved using various reagents. wikipedia.org Common methods include catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or Raney Nickel, or chemical reduction using reagents such as lithium aluminum hydride (LiAlH₄), iron in acidic media, or trichlorosilane (HSiCl₃). wikipedia.orgcommonorganicchemistry.comnih.govorganic-chemistry.org The choice of reagent is crucial to avoid unwanted side reactions, such as the reduction of the C-Cl bonds. For substrates with halogen atoms, reagents like Raney Nickel or tin(II) chloride can be preferable as they are less likely to cause dehalogenation. commonorganicchemistry.comgoogle.com This step would convert this compound into 1,1,1-trichloro-2-aminoethane.

Dehydrochlorination to Form the Enamine: The resulting 1,1,1-trichloro-2-aminoethane intermediate possesses the necessary structure for an elimination reaction. By treating this intermediate with a suitable base, a molecule of hydrogen chloride (HCl) can be removed. This dehydrochlorination would form a carbon-carbon double bond, yielding a 1,1-dichloro-2-aminoethene, which is a type of enamine. Enamines are α,β-unsaturated amines and are valuable synthetic intermediates. The elimination can proceed through an E1cb or E2 mechanism, driven by the abstraction of a proton and the loss of a chloride leaving group.

Reactivity of the Trichloromethyl Moiety

The trichloromethyl group is primarily involved in elimination reactions, leveraging the stability of the chloride ion as a leaving group.

Dehydrochlorination is a characteristic reaction of alkyl halides containing a hydrogen atom on an adjacent carbon. youtube.com In this compound, the presence of the acidic α-hydrogen facilitates this process. Upon treatment with a base, the α-hydrogen is abstracted, and a chloride ion is eliminated from the trichloromethyl group. This reaction typically follows a concerted (E2) or stepwise (E1cb) mechanism. lumenlearning.comyoutube.com

E2 Mechanism: A strong base removes the α-hydrogen at the same time as the C-Cl bond breaks and the π-bond forms. youtube.com

E1cb Mechanism: The base first removes the acidic proton to form a stable carbanion (the nitronate ion). In a subsequent step, the chloride ion departs, leading to the formation of the double bond. bu.edu.eg

The product of such a dehydrochlorination reaction would be 1,1-dichloro-2-nitroethene . nih.gov The reaction conditions, such as the strength of the base and the solvent, can influence the predominant mechanism. bu.edu.eg

The dehydrochlorination of 1,1,1-trichloro-2,2-bis(aryl)ethane systems, such as the insecticide DDT (1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane), provides a well-studied analogy for the reactivity of the trichloromethyl group. rsc.orgtandfonline.com The reaction of DDT with bases to form DDE (1,1-dichloro-2,2-bis(p-chlorophenyl)ethene) has been extensively investigated. semanticscholar.org

Kinetic studies on DDT and its analogs with various substituents on the aryl rings (e.g., -H, -CH₃, -NO₂) have confirmed that the reaction proceeds via a concerted E2 mechanism. rsc.orgresearchgate.net Research on the dehydrochlorination of 1,1,1-trichloro-2,2-bis(4-nitrophenyl)ethane with sodium nitrite in aprotic solvents also identified the mechanism as E2H (a type of E2 reaction). researchgate.net Furthermore, kinetic studies revealed a positive correlation between the rate of reaction and the electron-withdrawing strength of the substituents on the phenyl rings, which is consistent with a mechanism where proton abstraction is the rate-limiting step. tandfonline.com The dehydrochlorination of these DDT analogs is a second-order reaction, being first order in both the substrate and the base. bu.edu.eg

Table 1: Kinetic Data for Dehydrochlorination of DDT Analogs

Substrate (Aryl Group) Base/Solvent Mechanism Type Key Findings
p-chlorophenyl (DDT) Sodium Ethoxide/Ethanol E2 Rate is ~14,000 times faster than with sodium benzenethiolate. rsc.org
p-chlorophenyl (DDT) Housefly Enzyme/GSH E2 Rate increases with electron-withdrawing substituents on the phenyl ring. tandfonline.com
Diphenyl Methoxide/Methanol-CCl₄ E1cb proposed Reaction follows second-order kinetics. bu.edu.eg
p-nitrophenyl Sodium Nitrite/DMF E2H Quantum chemical calculations support a concerted mechanism. researchgate.net

Dehydrochlorination Reactions and Product Formation

Synchronous Elimination Mechanisms (e.g., E2H)

The dehydrochlorination of this compound is a key reaction that dictates its subsequent chemical behavior. This transformation can proceed via a synchronous (one-step) elimination mechanism, such as the E2H pathway. In this mechanism, a halide ion acts as the base, abstracting a proton concurrently with the departure of the leaving group from the adjacent carbon.

Studies on structurally similar compounds, such as 2,2-diaryl-1,1,1-trichloroethanes, have proposed an E2 mechanism for their dehydrochlorination researchgate.net. For the compound 1,1,1-trichloro-2,2-bis(4-nitrophenyl)ethane, the reaction mechanism with sodium nitrite in dipolar aprotic solvents has been explicitly identified as E2H researchgate.net. The strong electron-withdrawing properties of the trichloromethyl (-CCl₃) and nitro (-NO₂) groups in this compound significantly increase the acidity of the α-proton, making it susceptible to abstraction. The E2H mechanism involves a concerted transition state where the attacking base (e.g., a halide ion or another weak base) removes the acidic proton from the C-2 position while the chloride leaving group is simultaneously eliminated from the C-1 position. This process leads directly to the formation of the corresponding alkene, 1,1-dichloro-2-nitroethene, without the formation of a discrete carbanion intermediate that would be characteristic of an E1cb mechanism.

Computational Modeling of Dehydrochlorination Kinetics and Thermodynamics

Computational chemistry provides significant insights into the reaction dynamics, energetics, and mechanisms of dehydrochlorination. Quantum chemical simulations, particularly using Density Functional Theory (DFT), are employed to model the potential energy surface of the reaction, identify transition states, and calculate key kinetic and thermodynamic parameters.

For analogous reactions, such as the dehydrochlorination of 1,1,1-trichloro-2,2-bis(4-nitrophenyl)ethane, quantum chemical simulations have been performed to determine thermodynamic parameters, supporting the assignment of an E2H mechanism researchgate.net. Similarly, DFT calculations have been used to investigate the mechanism and kinetics of the dehydrochlorination of 1,1,2-trichloroethane with sodium hydroxide researchgate.net. These studies reveal that the reaction producing vinylidene chloride has a lower activation energy compared to competing pathways, which aligns with experimental observations researchgate.net.

For this compound, a typical computational study would involve:

Geometry Optimization: Calculating the lowest energy structures for the reactant, transition state, and product.

Frequency Calculations: To confirm the nature of the stationary points (minima or first-order saddle points) and to derive thermodynamic quantities like enthalpy and Gibbs free energy.

Activation Energy (Ea) Calculation: Determining the energy barrier for the reaction, which is crucial for understanding the reaction kinetics.

These theoretical results are invaluable for corroborating experimental findings and for providing a detailed molecular-level picture of the reaction pathway researchgate.net.

Table 1: Calculated Kinetic Parameters for the Dehydrochlorination of 1,1,2-Trichloroethane (an analogous reaction) researchgate.net
ParameterValue
Reaction1,1,2-TCE + NaOH → VDC + NaCl + H₂O
Activation Energy (kJ/mol)75.662
Pre-exponential Factor (L/mol·s)1.668 × 10¹¹

Cycloaddition Reactions with Related Halonitroalkenes for Analogous Compound Formation

The dehydrochlorination product of this compound, 1,1-dichloro-2-nitroethene, is a halogenated nitroalkene. Due to the presence of electron-withdrawing groups (-Cl and -NO₂), this molecule is an activated dipolarophile, making it an excellent substrate for cycloaddition reactions, particularly [3+2] cycloadditions, to form five-membered heterocyclic compounds.

[3+2] Cycloadditions Involving Halogenated Nitroalkenes

In a [3+2] cycloaddition, a 1,3-dipole reacts with a dipolarophile (the alkene) to form a five-membered ring. This class of reactions is a powerful tool in organic synthesis for the construction of complex heterocyclic systems.

Azomethine ylides are 1,3-dipoles that readily react with electron-deficient alkenes in [3+2] cycloaddition reactions to yield highly substituted pyrrolidines. A study involving the reaction of N-methyl azomethine ylide with a close analogue, trans-3,3,3-trichloro-1-nitroprop-1-ene, demonstrated that the process is highly efficient. The reaction proceeds rapidly under mild conditions to afford a single stereoisomeric product, (3SR,4RS)-1-methyl-3-nitro-4-(trichloromethyl)pyrrolidine, in high yield icm.edu.plsci-rad.com. This high reactivity and selectivity are attributed to the strong electron-withdrawing nature of the trichloromethyl and nitro groups on the alkene, which facilitates the polar reaction mechanism icm.edu.plsci-rad.com. Given these findings, 1,1-dichloro-2-nitroethene is expected to react similarly with azomethine ylides to produce corresponding dichlorinated pyrrolidine derivatives.

Table 2: Research Findings for the [3+2] Cycloaddition of an Azomethine Ylide with an Analogous Halogenated Nitroalkene icm.edu.plsci-rad.com
ReactantsProductKey Findings
N-methyl azomethine ylide + trans-3,3,3-trichloro-1-nitroprop-1-ene(3SR,4RS)-1-methyl-3-nitro-4-(trichloromethyl)pyrrolidineReaction is rapid, proceeds under mild conditions, and produces a single adduct in high yield. The process is polar in nature.

Nitrile N-oxides are versatile 1,3-dipoles used extensively in the synthesis of 2-isoxazolines through [3+2] cycloaddition with alkenes nih.govyoutube.commdpi.com. The reaction is a powerful method for constructing the isoxazoline ring, a core structure in many biologically active compounds nih.govchemistryviews.org. The reaction typically proceeds via a concerted mechanism where the oxygen end of the nitrile oxide dipole adds to the more electron-poor carbon of the alkene. Halogenated nitroalkenes, being highly electron-deficient, are excellent substrates for this transformation. The cycloaddition of a nitrile oxide (generated in situ from an aldoxime) with 1,1-dichloro-2-nitroethene would be expected to proceed with high regioselectivity, yielding a 3-substituted-5,5-dichloro-4-nitroisoxazoline. The precise regiochemical outcome is governed by the frontier molecular orbitals of the dipole and the dipolarophile researchgate.net.

Thionitrones (or sulfines) are sulfur analogues of nitrones and can also function as 1,3-dipoles in cycloaddition reactions. While less common than their oxygen counterparts, they react with dipolarophiles to form five-membered heterocycles. The general nitrone-olefin cycloaddition is a well-established method for synthesizing isoxazolidine rings wikipedia.org. In this reaction, the nitrone (acting as the 1,3-dipole) reacts with an alkene (the dipolarophile) in a concerted, pericyclic process wikipedia.org. By analogy, a thinitrone would react with an electron-deficient alkene like 1,1-dichloro-2-nitroethene. The expected product would be a five-membered thiazolidine-N-oxide derivative. The regioselectivity would be controlled by the frontier molecular orbital interactions between the thinitrone and the heavily substituted, electron-poor double bond of the halogenated nitroalkene.

Diastereoselective and Regioselective Aspects in Related Systems

The stereochemical and orientational outcomes of reactions involving compounds analogous to this compound, such as (E)-3,3,3-trichloro-1-nitroprop-1-ene, have been the subject of detailed study. These investigations provide significant insights into the diastereoselective and regioselective nature of their reactions, particularly in [3+2] cycloadditions.

In the [3+2] cycloaddition reactions of (E)-3,3,3-trichloro-1-nitroprop-1-ene with various nitrile N-oxides, a high degree of regioselectivity has been observed. Theoretical studies, employing Molecular Electron Density Theory (MEDT), indicate that these reactions are polar, with the nitroalkene acting as a strong electrophile. The regioselectivity is dictated by the most favorable interaction between the most nucleophilic center of the nitrile N-oxide and the most electrophilic center of the nitroalkene. Parr function analysis reveals that the carbon atom adjacent to the trichloromethyl group in (E)-3,3,3-trichloro-1-nitroprop-1-ene is significantly more electrophilically activated than the carbon atom near the nitro group. This leads to a preferential formation of isoxazolines where the oxygen atom of the nitrile N-oxide adds to the carbon bearing the trichloromethyl group.

These reactions are characterized as zw-type (zwitterionic-type) [3+2] cycloadditions, exhibiting a forward electron density flux from the nitrile N-oxide to the trichloronitropropene. Despite the polar nature, the reactions proceed via a two-stage, one-step mechanism. The formation of the carbon-carbon bond adjacent to the nitro group precedes the formation of the oxygen-carbon bond connected to the trichloromethyl group. The high regioselectivity is a consistent feature across a series of aryl-substituted nitrile N-oxides, with the reaction being kinetically controlled and irreversible.

The diastereoselectivity in reactions of related systems, such as those involving chiral seven-membered-ring enolates, has been shown to be highly dependent on torsional and steric interactions as the electrophile approaches the diastereotopic faces of the enolate. While not directly involving this compound, these studies underscore the importance of subtle conformational factors in determining the stereochemical outcome of reactions with structurally complex molecules.

Table 1: Regioselectivity in the [3+2] Cycloaddition of (E)-3,3,3-trichloro-1-nitroprop-1-ene with Aryl-Substituted Nitrile N-Oxides
Nitrile N-Oxide Substituent (Aryl)Predicted Major RegioisomerTheoretical Method
4-Methoxyphenyl5-(trichloromethyl)-4-nitro-3-(4-methoxyphenyl)isoxazolineMolecular Electron Density Theory (MEDT)
4-Methylphenyl5-(trichloromethyl)-4-nitro-3-(4-methylphenyl)isoxazolineMolecular Electron Density Theory (MEDT)
4-Fluorophenyl5-(trichloromethyl)-4-nitro-3-(4-fluorophenyl)isoxazolineMolecular Electron Density Theory (MEDT)
4-Chlorophenyl5-(trichloromethyl)-4-nitro-3-(4-chlorophenyl)isoxazolineMolecular Electron Density Theory (MEDT)
4-Nitrophenyl5-(trichloromethyl)-4-nitro-3-(4-nitrophenyl)isoxazolineMolecular Electron Density Theory (MEDT)

Mechanistic Studies of Cycloaddition Processes

Mechanistic investigations into the cycloaddition reactions of halogenated nitroalkenes provide a framework for understanding the reactivity of this compound. Studies on analogs like (E)-3,3,3-trichloro-1-nitroprop-1-ene and 1-chloro-1-nitroethene reveal the polar nature of these transformations.

The [3+2] cycloaddition reactions between (E)-3,3,3-trichloro-1-nitroprop-1-ene and nitrile N-oxides are characterized by moderate activation Gibbs free energies and are highly exergonic, indicating that they are kinetically controlled and irreversible. The mechanism is described as a two-stage, one-step process. This means that while the reaction occurs in a single kinetic step without the formation of a stable intermediate, the formation of the two new single bonds is asynchronous. Specifically, the C-C bond forms before the O-C bond. Attempts to locate a zwitterionic intermediate along the reaction pathway have been unsuccessful, suggesting a concerted but highly asynchronous transition state.

In the context of Diels-Alder or [4+2] cycloadditions, studies on 1-chloro-1-nitroethene with dienes like cyclopentadiene and furan also highlight the polar nature of the reaction. However, the mechanism can vary depending on the diene. With cyclopentadiene, the reaction proceeds through a one-step mechanism. In contrast, with the more nucleophilic furan, a domino process involving an initial hetero-Diels-Alder reaction followed by a-sigmatropic shift is the more favorable pathway. This underscores how the nature of the reacting partner can influence the mechanistic pathway.

Table 2: Mechanistic Details of Cycloaddition Reactions in Related Nitroalkene Systems
ReactantsReaction TypeProposed MechanismKey FindingsReference
(E)-3,3,3-trichloro-1-nitroprop-1-ene and Aryl-Substituted Nitrile N-Oxides[3+2] CycloadditionTwo-stage, one-stepPolar, zw-type reaction; asynchronous bond formation (C-C then O-C); kinetically controlled.
(E)-3,3,3-trichloro-1-nitroprop-1-ene and Ketonitrones[3+2] CycloadditionConcerted, no zwitterionic intermediateAnalysis of activation parameters and solvent effects supports a concerted mechanism.
1-chloro-1-nitroethene and Cyclopentadiene[4+2] Cycloaddition (Diels-Alder)One-stepPolar reaction proceeding through a single transition state.
1-chloro-1-nitroethene and Furan[4+2] Cycloaddition (Diels-Alder)Domino (hetero-Diels-Alder followed by-sigmatropic shift)Higher nucleophilicity of furan leads to a multi-step pathway.

Other Functional Group Transformations

One of the most fundamental transformations of the nitro group is its reduction to an amino group. This can be achieved using a wide range of reducing agents and catalytic systems. The conversion of a nitroalkane to a primary amine is a valuable synthetic tool.

The Nef reaction is another cornerstone transformation of primary and secondary nitroalkanes, converting them into the corresponding aldehydes or ketones under basic conditions followed by acidification. The acidic α-hydrogen in nitroalkanes is crucial for this reactivity, allowing for the formation of a nitronate anion intermediate.

Furthermore, the nitro group can act as a good leaving group in certain reactions, enabling the formation of carbon-carbon double bonds through the elimination of nitrous acid (HNO₂). This process can be facilitated by the presence of other activating groups. The high acidity of the α-hydrogen in nitroalkanes also facilitates their use as nucleophiles in various carbon-carbon bond-forming reactions, such as the Henry reaction (nitroaldol reaction) and Michael additions.

Spectroscopic and Advanced Analytical Characterization Methodologies

Structural Elucidation Techniques

A combination of spectroscopic and analytical methods is employed to confirm the identity and purity of 1,1,1-Trichloro-2-nitroethane.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, a single resonance is expected. This signal corresponds to the two equivalent protons of the methylene (-CH₂-) group. Due to the strong electron-withdrawing effects of both the adjacent trichloromethyl (-CCl₃) group and the nitro (-NO₂) group, this singlet is anticipated to appear significantly downfield, likely in the range of 4.5-5.5 ppm. The absence of any adjacent protons results in a singlet multiplicity (n+1 rule, where n=0).

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show two distinct signals, corresponding to the two carbon atoms in different chemical environments. The carbon of the methylene group (-CH₂-) will be shifted downfield due to the attachment of the electron-withdrawing nitro group, with an expected chemical shift in the range of 70-80 ppm. The carbon of the trichloromethyl group (-CCl₃) will also exhibit a downfield shift, typically appearing in the range of 90-100 ppm, influenced by the three attached chlorine atoms.

Nucleus Environment Expected Chemical Shift (δ, ppm) Multiplicity
¹H-CH ₂-NO₂4.5 - 5.5Singlet
¹³C-C H₂-NO₂70 - 80-
¹³C-C Cl₃90 - 100-

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by the vibrational frequencies of its constituent bonds.

The most prominent absorption bands are expected from the nitro group. Strong, distinct bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group are anticipated. orgchemboulder.comspectroscopyonline.com The asymmetric stretch typically appears in the region of 1550-1575 cm⁻¹, while the symmetric stretch is found at a lower wavenumber, around 1365-1385 cm⁻¹. orgchemboulder.com

Additionally, the spectrum will display characteristic absorptions for the carbon-chlorine and carbon-hydrogen bonds. The C-Cl stretching vibrations of the trichloromethyl group are expected to produce strong absorptions in the fingerprint region, typically between 800 and 600 cm⁻¹. The C-H stretching vibrations of the methylene group will be observed in the range of 2960-2850 cm⁻¹.

Vibrational Mode Functional Group Expected Absorption Range (cm⁻¹) Intensity
Asymmetric N-O Stretch-NO₂1550 - 1575Strong
Symmetric N-O Stretch-NO₂1365 - 1385Strong
C-H Stretch-CH₂-2960 - 2850Medium
C-Cl Stretch-CCl₃800 - 600Strong

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

For this compound (C₂H₂Cl₃NO₂), the molecular ion peak ([M]⁺) would be expected, although it may be weak due to the compound's potential instability under electron ionization. The isotopic pattern of this peak would be characteristic, showing multiple peaks due to the presence of two common isotopes of chlorine (³⁵Cl and ³⁷Cl).

Common fragmentation pathways for nitroalkanes involve the loss of the nitro group as a nitrogen dioxide radical (•NO₂) or as nitrous acid (HNO₂). nih.govnih.gov Therefore, a significant peak corresponding to the [M - NO₂]⁺ fragment would be anticipated. Further fragmentation could involve the loss of chlorine atoms or the cleavage of the carbon-carbon bond.

Ion m/z (for ³⁵Cl) Identity
[C₂H₂Cl₃NO₂]⁺177Molecular Ion
[C₂H₂Cl₃]⁺131Loss of •NO₂
[CHCl₂]⁺83Fragmentation of -CCl₃
[NO₂]⁺46Nitro group cation

Elemental analysis determines the mass percentages of carbon, hydrogen, and nitrogen in a sample. This technique is crucial for confirming the empirical formula of a newly synthesized compound. For this compound, with the molecular formula C₂H₂Cl₃NO₂, the theoretical elemental composition can be calculated. Experimental values obtained from a CHN analyzer should closely match these theoretical percentages to verify the compound's purity and elemental composition.

Element Symbol Atomic Mass Number of Atoms Total Mass Percentage
CarbonC12.01224.0213.46%
HydrogenH1.0122.021.13%
ChlorineCl35.453106.3559.61%
NitrogenN14.01114.017.85%
OxygenO16.00232.0017.94%
Total 178.40 100.00%

Molecular Geometry and Crystal Structure Determination

X-ray crystallography is a definitive technique for determining the precise arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the molecule can be constructed, providing accurate bond lengths, bond angles, and conformational details.

Based on Valence Shell Electron Pair Repulsion (VSEPR) theory, the carbon atom of the trichloromethyl group is expected to have a tetrahedral geometry, with C-C-Cl and Cl-C-Cl bond angles of approximately 109.5°. Similarly, the carbon of the methylene group would also exhibit a tetrahedral arrangement of its bonding partners. The nitrogen atom of the nitro group is sp² hybridized, leading to a trigonal planar geometry around the nitrogen, with O-N-O and C-N-O bond angles of approximately 120°. The C-N-O-O dihedral angle would define the orientation of the nitro group relative to the carbon backbone.

Chromatographic Analysis Techniques for Purity and Reaction Monitoring

Chromatographic techniques are essential for the separation and analysis of this compound, enabling the determination of its purity and the monitoring of chemical reactions in which it is a reactant or product. Gas chromatography (GC) is particularly well-suited for this volatile compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful analytical method for both the qualitative and quantitative analysis of this compound. This technique combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.

In a typical GC-MS analysis, the sample containing this compound is first vaporized in a heated injector. A carrier gas, usually an inert gas like helium or nitrogen, then transports the vaporized sample into a long, thin capillary column. The choice of the column's stationary phase is critical for achieving good separation. For a polar molecule like this compound, which contains both chloro and nitro functional groups, a mid-polarity stationary phase, such as one containing phenyl and methyl polysiloxane, would be a suitable choice to achieve a balance of interactions and good peak shape.

As the compound travels through the column, its retention time—the time it takes to pass from the injector to the detector—is a key identifying characteristic under a specific set of chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate). While specific retention time data for this compound is not widely published, it can be determined experimentally and used for its identification in known mixtures. The retention time is influenced by factors such as the column's temperature, the flow rate of the carrier gas, and the chemical properties of the analyte. phenomenex.com

Upon exiting the GC column, the separated this compound molecules enter the mass spectrometer. In the ion source, they are typically bombarded with high-energy electrons, a process known as electron ionization (EI). This causes the molecules to lose an electron and form a positively charged molecular ion. The molecular ion and various fragment ions, produced from the breakdown of the molecular ion, are then separated by a mass analyzer based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fragmentation pattern that serves as a "fingerprint" for the compound, allowing for its unambiguous identification.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic isotopic peaks due to the presence of chlorine atoms (³⁵Cl and ³⁷Cl). Common fragmentation pathways for halogenated nitroalkanes may include the loss of a nitro group (NO₂), a chlorine atom (Cl), or combinations of these, leading to a series of fragment ions that can be used to confirm the structure of the molecule. The relative abundances of these ions are used for both identification and quantification.

The sensitivity of GC-MS allows for the detection of this compound at low concentrations, making it a valuable tool for purity assessment and for monitoring the progress of chemical reactions by tracking the disappearance of reactants and the appearance of products over time.

Table 1: Expected GC-MS Parameters for this compound Analysis

ParameterValue/Description
GC Column Mid-polarity (e.g., 5% phenyl-methylpolysiloxane)
Injector Temperature 250 °C (typical for volatile compounds)
Oven Temperature Program Ramped, e.g., 50 °C hold for 2 min, then ramp to 250 °C at 10 °C/min
Carrier Gas Helium at a constant flow rate
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Ion Trap
Detection Mode Full Scan or Selected Ion Monitoring (SIM) for higher sensitivity

Gas Chromatography-Electron Capture Detection (GC-ECD)

Gas chromatography with an electron capture detector (GC-ECD) is an exceptionally sensitive technique for the analysis of compounds containing electronegative atoms, such as the halogens and nitro groups present in this compound. This makes GC-ECD a highly suitable method for trace-level analysis of this compound.

The principles of the gas chromatographic separation in GC-ECD are the same as in GC-MS. The sample is injected, vaporized, and separated on a capillary column. However, the detection method is different. The electron capture detector contains a radioactive source, typically Nickel-63, that emits beta particles (electrons). These electrons ionize the carrier gas (usually nitrogen or a mixture of argon and methane), creating a steady stream of free electrons and a constant baseline current between two electrodes.

When an electronegative molecule like this compound elutes from the column and enters the detector, its chlorine and nitro groups "capture" some of the free electrons. This causes a decrease in the standing current, which is registered as a peak. The magnitude of the current drop is proportional to the concentration of the analyte.

The high selectivity of the ECD for halogenated and nitro-containing compounds means that it is less susceptible to interference from other non-electronegative compounds that may be present in a sample matrix. This selectivity, combined with its high sensitivity, makes GC-ECD a powerful tool for monitoring the purity of this compound and for detecting it at very low levels in reaction mixtures or environmental samples. It is important to note that while GC-ECD is excellent for quantification and detection, it does not provide the same level of structural information as a mass spectrometer. Therefore, for initial identification, GC-MS is often preferred, while GC-ECD may be used for routine quantitative analysis where the identity of the compound is already established.

Table 2: Typical GC-ECD System Configuration for Halogenated Nitroalkane Analysis

ComponentSpecification
Gas Chromatograph Equipped for capillary columns
Injector Split/splitless injector
Column Fused silica capillary column with a suitable stationary phase
Carrier Gas Nitrogen or Argon/Methane (P-5)
Detector Electron Capture Detector (ECD) with a ⁶³Ni source
Detector Temperature Typically higher than the column temperature to prevent condensation

Computational and Theoretical Chemistry Studies

Reaction Mechanism Simulations

Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions, providing insights into the transition states and intermediates that are often difficult to observe experimentally.

To understand the reactivity of 1,1,1-trichloro-2-nitroethane in, for example, a dehydrochlorination or a nucleophilic substitution reaction, computational methods can be used to map out the potential energy surface of the reaction. The process involves identifying the structures of the reactants, products, and any intermediates, as well as locating the transition state (TS) connecting them.

The transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. Its geometry provides crucial information about the bond-breaking and bond-forming processes occurring during the reaction. For a hypothetical reaction involving this compound, the transition state would be located and confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once a transition state has been located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This calculation maps the minimum energy path connecting the transition state to the reactants and products on the potential energy surface. IRC calculations are essential for confirming that a located transition state indeed connects the desired reactants and products. For a reaction involving this compound, an IRC calculation would visualize the geometric changes as the molecule transforms from the reactant complex, through the transition state, to the product complex.

Beyond the electronic energies, computational methods can also be used to calculate important thermodynamic parameters. By performing vibrational frequency calculations, zero-point vibrational energies (ZPVE), thermal corrections to energy, enthalpy, and Gibbs free energy can be obtained. These parameters are crucial for a more accurate description of the reaction energetics at a given temperature.

For instance, in a study of the thermal decomposition of nitroethane, DFT calculations were used to determine the activation energies and reaction enthalpies for various decomposition pathways. A similar approach for this compound would allow for the determination of its thermal stability and preferred decomposition mechanisms.

Table 2: Illustrative Thermodynamic Data for a Hypothetical Reaction of this compound This table demonstrates the kind of thermodynamic data that can be obtained from computational studies. The values are placeholders.

ParameterReactantTransition StateProduct
Electronic Energy (Hartree)[Value][Value][Value]
Zero-Point Energy (kcal/mol)[Value][Value][Value]
Enthalpy (kcal/mol)[Value][Value][Value]
Gibbs Free Energy (kcal/mol)[Value][Value][Value]
Activation Enthalpy (kcal/mol)-[Value]-
Activation Free Energy (kcal/mol)-[Value]-

Prediction of Reactivity and Selectivity

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the reactivity and selectivity of molecules through the calculation of various electronic properties.

DescriptorPredicted Trend for this compoundRationale
Ionization Potential (I) Relatively highThe presence of electron-withdrawing groups makes it more difficult to remove an electron.
Electron Affinity (A) Relatively highThe electron-withdrawing groups stabilize the addition of an electron.
Electronegativity (χ) HighA consequence of the high ionization potential and electron affinity.
Chemical Hardness (η) ModerateReflects the resistance to change in electron distribution.
Electrophilicity Index (ω) HighThe strong electron-withdrawing groups make the molecule a good electrophile.

Local Reactivity and Selectivity (Fukui Functions): Fukui functions and other local reactivity descriptors can predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

Nucleophilic Attack: The carbon atom of the trichloromethyl group is expected to be a primary site for nucleophilic attack due to the strong inductive effect of the three chlorine atoms. The carbon atom attached to the nitro group would also be susceptible.

Electrophilic Attack: The oxygen atoms of the nitro group, with their lone pairs of electrons, are the most likely sites for electrophilic attack.

Radical Attack: The C-H bond on the second carbon atom would be a potential site for radical abstraction.

Quantum chemical simulations of the dehydrochlorination of 1,1,1-trichloro-2,2-bis(4-nitrophenyl)ethane have shown that the reaction proceeds via a synchronous E2H mechanism, providing insight into the reactivity of the C-H and C-Cl bonds in such systems. researchgate.net

Spectroscopic Property Predictions

Computational chemistry can accurately predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which are invaluable for compound identification and structural elucidation.

Infrared (IR) Spectroscopy: The predicted IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Functional GroupPredicted Wavenumber (cm⁻¹)Vibrational Mode
C-H 2950 - 3050Stretching
NO₂ 1550 - 1580 (asymmetric)Stretching
1350 - 1380 (symmetric)Stretching
C-Cl 700 - 850Stretching
C-N 850 - 950Stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy: The predicted ¹H and ¹³C NMR spectra are based on the chemical environment of each nucleus.

¹H NMR: A single proton signal is expected for the -CH₂- group. The chemical shift would be significantly downfield due to the strong electron-withdrawing effects of both the -CCl₃ and -NO₂ groups. An estimated chemical shift would be in the range of 4.5-5.5 ppm. youtube.com

¹³C NMR: Two distinct carbon signals are expected. The carbon of the -CCl₃ group would appear at a lower field (estimated 90-100 ppm) compared to the carbon of the -CH₂NO₂ group (estimated 70-80 ppm) due to the direct attachment of three chlorine atoms.

The following table summarizes the predicted NMR chemical shifts.

NucleusPredicted Chemical Shift (ppm)Rationale
¹H (-CH₂-) 4.5 - 5.5Deshielded by adjacent -CCl₃ and -NO₂ groups.
¹³C (-CCl₃) 90 - 100Deshielded by three chlorine atoms.
**¹³C (-CH₂NO₂) **70 - 80Deshielded by the nitro group and the trichloromethyl group.

Applications of 1,1,1 Trichloro 2 Nitroethane As a Synthetic Building Block

Precursor in the Synthesis of Nitrogen-Containing Heterocycles (by analogy with related nitroalkenes)

The synthetic utility of 1,1,1-Trichloro-2-nitroethane in the preparation of nitrogen-containing heterocycles can be largely inferred by analogy to the reactions of related nitroalkenes. rsc.orgresearchgate.netnih.gov Nitroalkenes are highly reactive and versatile intermediates in organic synthesis, participating in a variety of transformations that lead to the formation of heterocyclic systems. rsc.org The primary route to leveraging this compound for this purpose would involve its conversion to a corresponding nitroalkene, 1,1,1-trichloro-2-nitroethene. This transformation would generate a potent Michael acceptor and a reactive component for cycloaddition reactions.

Once formed, this chlorinated nitroalkene could participate in a range of cyclization strategies. For instance, in a manner analogous to other nitroalkenes, it could undergo [3+2] cycloaddition reactions with various dipoles. nih.gov Reaction with nitrones, for example, would be expected to yield substituted isoxazolidines, which are valuable five-membered heterocycles that can be further elaborated. nih.gov Similarly, its reaction with azides could provide access to triazole derivatives.

Furthermore, the Michael addition of nucleophiles to the chlorinated nitroalkene derived from this compound would be a key step in the construction of various heterocycles. organic-chemistry.orgwikipedia.orgnih.gov Dinucleophiles, such as substituted hydrazines or amidines, could add to the nitroalkene, followed by an intramolecular cyclization to afford five- or six-membered nitrogen-containing rings. The trichloromethyl group would remain as a functional handle in the resulting heterocyclic product, allowing for further synthetic modifications. The reduction of the nitro group in the cyclized product to an amine is another common strategy to introduce a second nitrogen atom or to facilitate further annulation reactions. arkat-usa.org

The table below illustrates hypothetical heterocyclic systems that could be synthesized from this compound by analogy with known reactions of other nitroalkenes.

Heterocycle ClassProposed Synthetic StrategyKey Intermediate
Isoxazolidines[3+2] Cycloaddition with nitrones1,1,1-Trichloro-2-nitroethene
PyrrolidinesMichael addition of an enolate followed by reductive cyclization of the nitro groupMichael adduct of 1,1,1-Trichloro-2-nitroethene
PyrazolesReaction with hydrazine (B178648) derivatives1,1,1-Trichloro-2-nitroethene
Pyridines[4+2] Cycloaddition with electron-rich dienes or multi-step condensation reactions1,1,1-Trichloro-2-nitroethene

Role in the Preparation of Complex Organic Molecules

The bifunctional nature of this compound makes it a potentially valuable building block in the synthesis of complex organic molecules. researchgate.net The trichloromethyl group and the nitro group offer orthogonal reactivity that can be exploited in multi-step synthetic sequences.

The nitro group is a versatile functional group that can be transformed into a variety of other functionalities. arkat-usa.orgresearchgate.net For instance, it can be reduced to a primary amine, which can then be used to introduce nitrogen-containing fragments or to participate in amide bond formation, imine condensation, or further cyclization reactions. nih.gov Alternatively, the nitro group can be converted into a carbonyl group via the Nef reaction, providing access to α-trichloromethyl ketones or aldehydes. arkat-usa.org These carbonyl compounds are themselves useful intermediates for olefination, aldol, or other carbonyl-based transformations.

The trichloromethyl group, on the other hand, is a robust functional handle. It can be a precursor to a carboxylic acid group through hydrolysis, or it can be converted to a trifluoromethyl group, a common motif in pharmaceuticals and agrochemicals. The steric and electronic properties of the trichloromethyl group can also be used to direct the stereochemical outcome of nearby reactions. For example, in the addition of amines to the related (E)-1,1,1-trichloro-3-nitrobut-2-ene, the trichloromethyl group influences the diastereoselectivity of the reaction, leading to the formation of α-trichloromethyl-β-nitroamines with specific stereochemistry. researchgate.net

The following table outlines the potential transformations of the functional groups in this compound and their application in complex molecule synthesis.

Functional GroupTransformationResulting FunctionalityApplication in Complex Synthesis
Nitro GroupReductionPrimary AmineIntroduction of nitrogen, formation of amides, imines, heterocycles
Nitro GroupNef ReactionCarbonyl GroupFormation of ketones/aldehydes for C-C bond formation
Trichloromethyl GroupHydrolysisCarboxylic AcidIntroduction of acidic functionality, further derivatization
Trichloromethyl GroupHalogen ExchangeTrifluoromethyl GroupIntroduction of a fluorinated motif

Development of New Synthetic Methodologies Utilizing its Unique Reactivity

The unique juxtaposition of a trichloromethyl group and a nitro group in this compound suggests the potential for the development of novel synthetic methodologies. The high degree of halogenation at one end of the ethane (B1197151) backbone and the presence of the strongly electron-withdrawing nitro group at the other create a molecule with distinct electronic properties that could be exploited in new chemical reactions.

One area of potential is in the realm of radical chemistry. The carbon-chlorine bonds in the trichloromethyl group can be susceptible to homolytic cleavage under radical conditions. This could allow for the generation of a dichloromethyl radical adjacent to the nitro-bearing carbon, which could then participate in radical addition or cyclization reactions. For instance, intramolecular radical cyclization of derivatives of this compound could provide a route to chlorinated, nitro-substituted cyclic compounds.

Furthermore, the acidity of the proton alpha to the nitro group is significantly enhanced by the inductive effect of the adjacent trichloromethyl group. This increased acidity could be exploited in base-mediated C-C bond-forming reactions under milder conditions than those required for simple nitroalkanes. This could lead to the development of new protocols for Henry (nitroaldol) or Michael reactions where this compound acts as the nucleophilic component. organic-chemistry.orgsctunisie.org

The combination of functionalities also makes it a potential precursor for highly functionalized small molecules. For example, elimination of HCl could lead to a dichloronitroethene, a highly reactive species for cycloadditions. Controlled substitution of the chlorine atoms could also lead to a library of new building blocks with tailored reactivity. The development of catalytic systems that can selectively activate one part of the molecule in the presence of the other would be a key area of research to unlock the full synthetic potential of this compound.

Environmental Transformation Pathways of Halogenated Nitroethanes Focus on Mechanistic Understanding and Products, Not Impact

Abiotic Degradation Pathways

The abiotic degradation of 1,1,1-trichloro-2-nitroethane in the environment is expected to proceed through mechanisms analogous to those observed for other halogenated alkanes, primarily involving hydrolysis and dehalogenation reactions.

Mechanistic studies on the abiotic degradation of the closely related compound 1,1,1-trichloroethane (B11378) (TCA) indicate that it can undergo both hydrolysis and dehydrochlorination. researchgate.netnih.gov Hydrolysis of the trichloromethyl group would lead to the formation of an alcohol, which could undergo further transformation. Dehydrochlorination, the elimination of a hydrogen and a chlorine atom from adjacent carbons, is another plausible pathway. For this compound, this would involve the removal of a chlorine atom from the C-1 position and the hydrogen atom from the C-2 position, leading to the formation of 1,1-dichloro-2-nitroethene.

The degradation of another relevant analogue, chloropicrin (B1668804) (trichloronitromethane), has been studied in the context of its reaction with hydrogen sulfide (B99878) species, which can be present in anaerobic environments. These reactions involve both redox and nucleophilic substitution pathways. usda.gov Similar reactions could potentially contribute to the abiotic degradation of this compound in sulfide-rich environments.

The abiotic degradation of halonitromethanes, such as chloropicrin, in the presence of zero-valent iron has been shown to proceed via parallel pathways of hydrogenolysis and alpha-elimination, ultimately leading to the formation of methylamine. nih.gov Hydrogenolysis involves the replacement of a halogen with a hydrogen atom. For this compound, this could lead to stepwise dechlorination of the trichloromethyl group.

Table 1: Potential Abiotic Degradation Pathways and Products of this compound (Inferred from Analogues)

Degradation PathwayProposed ReactantsKey Intermediates/ProductsRelevant Analogue
HydrolysisWater1,1-dichloro-2-nitroethanol1,1,1-trichloroethane
DehydrochlorinationBase (e.g., OH⁻)1,1-dichloro-2-nitroethene1,1,1-trichloroethane
Reaction with SulfidesH₂S, HS⁻Thiolated intermediatesChloropicrin
Reductive DehalogenationZero-valent ironDichloro-, monochloro-nitroethane derivativesChloropicrin, Halonitromethanes

Biotransformation Processes

The biotransformation of this compound is likely to be mediated by microbial enzymes capable of acting on halogenated and nitro-substituted organic compounds. While direct studies on this specific compound are scarce, research on analogous molecules provides insight into potential metabolic pathways.

Under anaerobic conditions, the primary biotransformation pathway for many chlorinated alkanes is reductive dehalogenation. enviro.wikinih.gov This process involves the sequential removal of chlorine atoms, with the chlorinated compound serving as an electron acceptor. For this compound, this would likely result in the formation of 1,1-dichloro-2-nitroethane, followed by further dechlorination to chloro-2-nitroethane and potentially 2-nitroethane. Studies on the anaerobic degradation of 1,1,1-trichloroethane have identified various microbial consortia capable of this process. nih.gov

In aerobic environments, oxidative pathways are more common for the degradation of chlorinated hydrocarbons. For instance, the ethane-utilizing bacterium Mycobacterium sp. TA27 has been shown to degrade 1,1,1-trichloroethane through an oxidative pathway, producing metabolites such as 2,2,2-trichloroethanol (B127377) and trichloroacetic acid. nih.gov A similar oxidative mechanism could potentially transform the trichloromethyl group of this compound.

The nitro group of this compound is also a target for microbial metabolism. The enzymatic metabolism of nitroalkanes, such as 2-nitropropane, has been studied. nih.govnih.gov One key pathway is oxidative denitrification, catalyzed by nitroalkane-oxidizing enzymes, which converts the nitroalkane to the corresponding aldehyde or ketone with the release of nitrite. nih.govnih.gov For this compound, this pathway could lead to the formation of trichloroacetaldehyde (chloral) and nitrite.

Table 2: Potential Biotransformation Pathways and Products of this compound (Inferred from Analogues)

Transformation ProcessEnvironmental ConditionKey Enzymes/Microorganisms (from analogues)Proposed ProductsRelevant Analogue
Reductive DehalogenationAnaerobicDehalococcoides sp.1,1-dichloro-2-nitroethane, Chloro-2-nitroethane1,1,1-trichloroethane, Polychlorinated biphenyls
Oxidative DegradationAerobicMycobacterium sp.2,2,2-trichloro-1-nitroethanol1,1,1-trichloroethane
Oxidative DenitrificationAerobicNitroalkane-oxidizing enzymesTrichloroacetaldehyde, Nitrite2-Nitropropane

Photo-induced Transformations

Photo-induced transformations are expected to be a significant degradation pathway for this compound in the environment, particularly in the atmosphere and sunlit surface waters. The presence of both a trichloromethyl group and a nitro group suggests that the molecule will be susceptible to photodegradation.

The photolysis of the structurally similar compound chloropicrin (trichloronitromethane) has been studied and provides a valuable model for the potential photo-induced transformation of this compound. acs.orgdaneshyari.comresearchgate.net The primary photochemical process for chloropicrin is the cleavage of the C-N bond, leading to the formation of a trichloromethyl radical (•CCl₃) and a nitrogen dioxide radical (•NO₂). acs.orgdaneshyari.com

By analogy, the photolysis of this compound is likely initiated by the homolytic cleavage of the C-C bond between the trichloromethyl group and the nitroethyl moiety, or the C-N bond of the nitro group. Cleavage of the C-C bond would yield a trichloromethyl radical (•CCl₃) and a 2-nitroethyl radical (•CH₂CH₂NO₂). Alternatively, cleavage of the C-N bond, similar to chloropicrin, would result in a 1,1,1-trichloroethyl radical (•CCl₃CH₂) and a nitrogen dioxide radical (•NO₂).

These highly reactive radical intermediates would then undergo further reactions with other atmospheric components, such as oxygen, to form a variety of secondary products. For example, the trichloromethyl radical is known to react with oxygen to form phosgene (B1210022) (COCl₂) and other chlorinated compounds. acs.orgepa.gov The nitrogen dioxide radical can participate in atmospheric nitrogen cycling.

Table 3: Potential Photo-induced Transformation Pathways and Products of this compound (Inferred from Analogues)

Initial Photochemical StepPrimary Radical ProductsPotential Secondary ProductsRelevant Analogue
C-C Bond Cleavage•CCl₃ and •CH₂CH₂NO₂Phosgene, other chlorinated compoundsChloropicrin
C-N Bond Cleavage•CCl₃CH₂ and •NO₂Chlorinated aldehydes/ketones, Nitrogen oxidesChloropicrin

Future Research Directions

Exploration of Novel Synthetic Pathways

Current synthetic routes to polychlorinated nitroalkanes often involve multi-step procedures that may lack efficiency or employ harsh reagents. Future research will likely focus on the development of more direct, atom-economical, and stereoselective methods for the synthesis of 1,1,1-trichloro-2-nitroethane and its analogs.

One promising area is the exploration of asymmetric synthesis . The development of chiral catalysts for the enantioselective construction of chlorinated stereogenic centers is an emerging field. acs.org Future work could adapt existing organocatalytic methods, such as those used for the synthesis of chlorinated pyrrolidines, to achieve the asymmetric synthesis of this compound derivatives. acs.org This would be particularly valuable for creating chiral building blocks for the pharmaceutical and agrochemical industries.

Another avenue for exploration is the direct decarboxylative nitration of trichloroacetic acid derivatives. While methods for the synthesis of nitro compounds from carboxylic acids exist, their application to highly halogenated substrates remains underexplored. Developing a catalytic system that can efficiently mediate the replacement of a carboxyl group with a nitro group in the presence of a trichloromethyl moiety would represent a significant synthetic advancement.

Furthermore, the use of flow chemistry could offer significant advantages for the synthesis of this compound. Continuous flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for handling potentially hazardous reagents or intermediates. This technology could lead to safer, more scalable, and higher-yielding synthetic processes.

Advanced Mechanistic Insights via Computational Chemistry

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. Computational chemistry, particularly Density Functional Theory (DFT) , offers a powerful tool to elucidate these mechanisms at a molecular level.

Future computational studies could focus on several key areas. Firstly, DFT calculations can be employed to model the transition states of reactions involving this compound. This would provide valuable information about the energy barriers of different reaction pathways, allowing for the prediction of product distributions and the rational design of catalysts that can lower the activation energy of desired transformations. For instance, DFT has been successfully used to study the mechanisms of dehalogenation of polychlorinated biphenyls and the formation of halonitromethanes, providing precedents for its application to this compound. researchgate.netnih.gov

Secondly, computational analysis can shed light on the electrophilic and nucleophilic reactivity of this compound. By calculating molecular electrostatic potentials and frontier molecular orbital energies, researchers can predict how the molecule will interact with different reagents. This knowledge is essential for designing new reactions and understanding the regioselectivity of transformations. Studies on related nitroalkenes have demonstrated the utility of such approaches in predicting reactivity. nih.gov

Finally, computational modeling can be used to investigate the stereoselectivity of reactions involving this compound. By modeling the interactions between the substrate, reagents, and catalyst in three dimensions, it is possible to understand the origins of enantioselectivity and diastereoselectivity. This is particularly important for the development of asymmetric synthetic methods.

Development of New Derivatives with Tunable Reactivity

The functional group handles present in this compound, namely the trichloromethyl and nitro groups, provide ample opportunities for the synthesis of a diverse range of derivatives with tailored properties and reactivity.

The nitro group can serve as a versatile precursor to other functional groups. For example, it can be reduced to an amino group, which can then be further functionalized. The nitro group can also be used as a removable activating group in cycloaddition reactions, as has been demonstrated in the synthesis of chlorinated pyrrolidines. acs.org Future research could explore the selective transformation of the nitro group in this compound to access a variety of functionalized building blocks. The Henry reaction, a classic transformation of nitroalkanes, could be explored with this compound to form β-nitro alcohols, which are valuable synthetic intermediates. nih.gov

The trichloromethyl group also offers avenues for derivatization. It can be a precursor to other functional groups through nucleophilic substitution reactions, although the reactivity of the C-Cl bonds in this specific context would need to be investigated. Furthermore, the strong electron-withdrawing nature of the trichloromethyl group can be exploited to influence the reactivity of adjacent functional groups.

By systematically modifying the structure of this compound, it will be possible to create a library of derivatives with tunable reactivity . This would allow for the fine-tuning of the molecule's properties for specific applications, such as in the synthesis of complex target molecules or as building blocks for materials science.

Integration into Cascade and Multicomponent Reactions

Cascade reactions (also known as tandem or domino reactions) and multicomponent reactions (MCRs) are powerful strategies in organic synthesis that allow for the construction of complex molecules in a single operation, thereby increasing efficiency and reducing waste. rsc.orgmdpi.com The unique reactivity of this compound makes it an attractive candidate for incorporation into such processes.

Future research in this area could focus on designing novel cascade reactions that are initiated by a transformation of either the nitro or the trichloromethyl group. For example, a reaction could be initiated by the reduction of the nitro group, followed by an intramolecular cyclization. The development of such reactions would provide rapid access to complex heterocyclic structures. The synthesis of heterocyclic compounds from nitroalkenes is a well-established field that can provide inspiration for this work. rsc.orgresearchgate.net

Similarly, this compound could be employed as a component in MCRs. Its electrophilic character, enhanced by the two electron-withdrawing groups, suggests that it could react with multiple nucleophilic partners in a sequential manner. The development of MCRs involving halogenated nitroalkanes is a promising and relatively unexplored area of research. mdpi.com The successful implementation of this compound in MCRs would enable the rapid generation of molecular diversity and the synthesis of novel compound libraries for biological screening. Recent advances in metal-catalyzed MCRs could provide a starting point for developing new transformations. frontiersin.org

The integration of this compound into chemoenzymatic cascades is another exciting possibility. Combining the selectivity of enzymatic transformations with the unique reactivity of this halogenated nitroalkane could lead to highly efficient and stereoselective syntheses of valuable chiral molecules. nih.gov

Q & A

Q. Table 1. Reaction Conditions for this compound Synthesis

ParameterOptimal RangeImpact on Yield
Temperature0–40°C (open); 0–100°C (sealed)Higher temps risk side reactions
HNO₃/HCl Equivalents2–3 equivalentsExcess reagents reduce purity
SolventWater with optional inert co-solventPolar solvents enhance nitro-group stability
Adapted from patent synthesis protocols

Q. Table 2. Key Databases for Literature Reviews

DatabaseFocus AreaUtility
PubMedHealth effectsPeer-reviewed toxicology studies
NIH RePORTERFunding trendsIdentify active research gaps
TSCATSUnpublished industry dataRegulatory compliance studies
Derived from systematic review methodologies

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